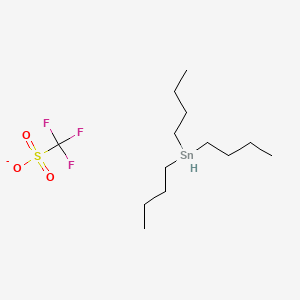
Tributylstannane;trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Tributylstannane;trifluoromethanesulfonate can be synthesized through the reaction of tributyltin chloride with trifluoromethanesulfonic acid. The reaction typically occurs under mild conditions and involves the substitution of the chloride ion with the triflate ion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Tributylstannane;trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in radical reactions due to the weak bond between tin and hydrogen.
Substitution: The compound can participate in substitution reactions where the triflate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Radical initiators: These are used in reduction reactions to generate radicals.
Nucleophiles: These are used in substitution reactions to replace the triflate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield dehalogenated products, while substitution reactions yield products with new functional groups replacing the triflate group .
科学的研究の応用
Tributylstannane;trifluoromethanesulfonate has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including allylation and radical reactions.
Biological Studies: Research has explored its potential effects on biological systems, particularly its interactions with enzymes and other biomolecules.
Industrial Applications: It is used in the production of certain polymers and other industrial chemicals.
作用機序
The mechanism of action of tributylstannane;trifluoromethanesulfonate involves its ability to generate radicals through the homolytic cleavage of the tin-hydrogen bond. This property makes it an effective reducing agent in radical reactions . Additionally, its interaction with nucleophiles allows it to participate in substitution reactions .
類似化合物との比較
Similar Compounds
Tributyltin hydride: Similar in structure but lacks the triflate group.
Trimethyltin chloride: Another organotin compound with different alkyl groups and reactivity.
Diphenyltin dichloride: Contains phenyl groups instead of butyl groups, leading to different chemical properties.
Uniqueness
Tributylstannane;trifluoromethanesulfonate is unique due to the presence of the triflate group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific organic synthesis and catalysis applications .
特性
分子式 |
C13H28F3O3SSn- |
|---|---|
分子量 |
440.1 g/mol |
IUPAC名 |
tributylstannane;trifluoromethanesulfonate |
InChI |
InChI=1S/3C4H9.CHF3O3S.Sn.H/c3*1-3-4-2;2-1(3,4)8(5,6)7;;/h3*1,3-4H2,2H3;(H,5,6,7);;/p-1 |
InChIキー |
GZSBIRHAHXXPOD-UHFFFAOYSA-M |
正規SMILES |
CCCC[SnH](CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


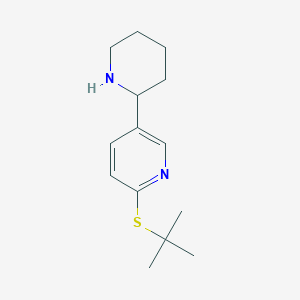


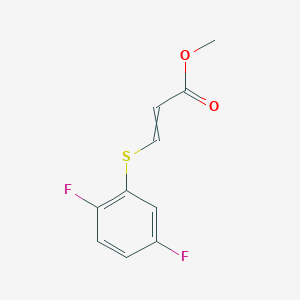

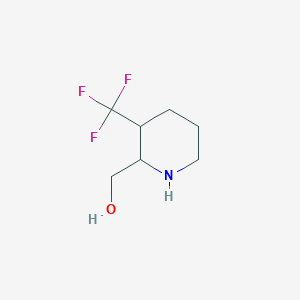

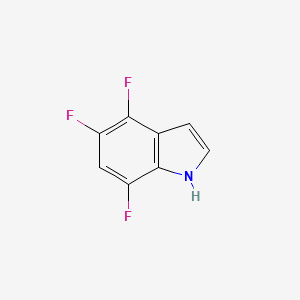
![1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea](/img/structure/B11823659.png)
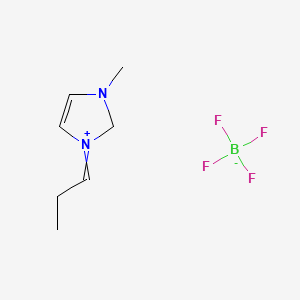


![(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11823700.png)
![4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one](/img/structure/B11823712.png)
